N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide
CAS No.: 2034407-47-9
Cat. No.: VC6894071
Molecular Formula: C16H14BrNO3S2
Molecular Weight: 412.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034407-47-9 |
|---|---|
| Molecular Formula | C16H14BrNO3S2 |
| Molecular Weight | 412.32 |
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzenesulfonamide |
| Standard InChI | InChI=1S/C16H14BrNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2 |
| Standard InChI Key | DFOAVRHTCJHSOY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]thiophene ring system fused to a hydroxyethyl group at the 3-position, which is further bonded to a 2-bromobenzenesulfonamide moiety. Key structural attributes include:
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Benzo[b]thiophene: A bicyclic heteroaromatic system with a sulfur atom, contributing to electron-rich regions critical for π-π stacking and hydrophobic interactions .
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2-Hydroxyethyl Bridge: Introduces chirality and hydrogen-bonding capacity, potentially influencing receptor binding.
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2-Bromobenzenesulfonamide: A halogenated sulfonamide group known for enhancing metabolic stability and target affinity in drug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄BrNO₃S₂ | |
| Molecular Weight | 412.32 g/mol | |
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzenesulfonamide | |
| SMILES | C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O | |
| Solubility | Not publicly available |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural validation. The ¹H NMR spectrum would reveal signals for the aromatic protons of the benzo[b]thiophene (δ 7.2–8.1 ppm), the hydroxyethyl group’s CH₂OH (δ 3.6–4.2 ppm), and the sulfonamide NH (δ 5.5–6.0 ppm). The bromine isotope pattern in high-resolution MS (HRMS) would confirm the presence of a single bromine atom .
Synthesis and Reaction Optimization
Multi-step Organic Synthesis
The synthesis typically involves three stages:
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Benzo[b]thiophene Derivative Preparation: Palladium-catalyzed cyclization of ortho-alkynylthioanisoles forms the benzo[b]thiophene core .
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Hydroxyethylation: Epoxide ring-opening or nucleophilic substitution introduces the hydroxyethyl group.
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Sulfonamide Coupling: Reaction of 2-bromobenzenesulfonyl chloride with the hydroxyethylamine intermediate under basic conditions (e.g., pyridine or triethylamine).
Table 2: Representative Reaction Conditions
Palladium-Catalyzed Approaches
Recent advances leverage palladium catalysis for efficient benzothiophene assembly. For example, carbonylative cyclization of 2-ethynylthioanisoles under CO/air (40 atm) generates benzothiophene-3-carboxylates, which can be transesterified to introduce the hydroxyethyl group . This method offers superior regioselectivity compared to traditional Friedel-Crafts alkylation .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromine position and hydroxyethyl chain length to optimize potency .
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Prodrug Development: Esterification of the hydroxyl group to enhance oral bioavailability.
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Target Identification: Proteomic screening to elucidate off-target effects and polypharmacology .
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